molecular formula C26H26N2O B5103425 1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone

1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone

Cat. No.: B5103425
M. Wt: 382.5 g/mol
InChI Key: GYHREDZDIXWCRT-UHFFFAOYSA-N
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Description

1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone typically involves multi-step organic reactions. One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes . This is followed by cyclization reactions to form the desired pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines or other functional groups.

    Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone is unique due to its specific arrangement of aromatic rings and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[5-methyl-2-(5-methyl-6-phenylpyridin-3-yl)-6-phenyl-3,6-dihydro-2H-pyridin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O/c1-18-14-15-24(28(20(3)29)26(18)22-12-8-5-9-13-22)23-16-19(2)25(27-17-23)21-10-6-4-7-11-21/h4-14,16-17,24,26H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHREDZDIXWCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(N(C1C2=CC=CC=C2)C(=O)C)C3=CN=C(C(=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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